
(2S)-2-bromo-3-cyclohexylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a molecular formula of C9H15BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of 3-cyclohexylpropanoic acid. One common method is to treat 3-cyclohexylpropanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at low temperatures to ensure selective bromination at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-bromo-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: 2-bromo-3-cyclohexylpropanol.
Oxidation: 2-bromo-3-cyclohexylpropanone.
Aplicaciones Científicas De Investigación
(2S)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-bromo-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom in the molecule can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2S)-2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
(2S)-2-bromo-3-cyclohexylbutanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-2-bromo-3-cyclohexylpropanoic acid is unique due to its specific combination of a bromine atom and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15BrO2 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
(2S)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Clave InChI |
ZNLYQQHXHRSBBY-QMMMGPOBSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@@H](C(=O)O)Br |
SMILES canónico |
C1CCC(CC1)CC(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
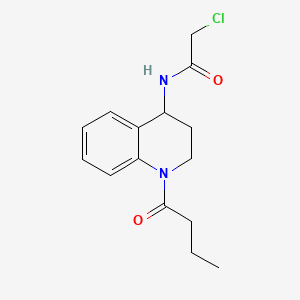
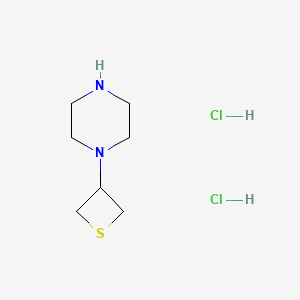
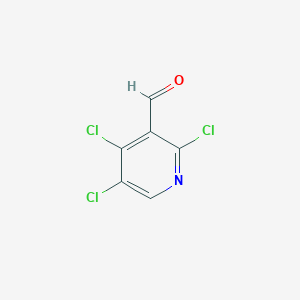

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
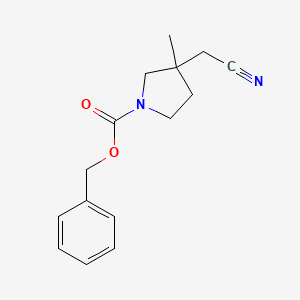
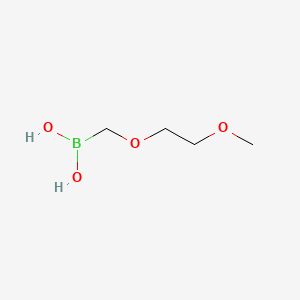
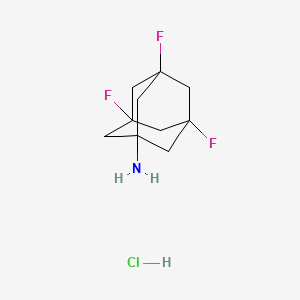
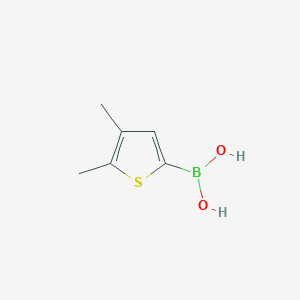
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
